1-Boc-5,6-Dichloro-1H-indole

Description

BenchChem offers high-quality 1-Boc-5,6-Dichloro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-5,6-Dichloro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

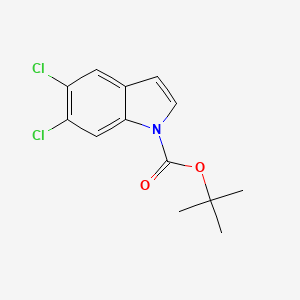

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5,6-dichloroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2NO2/c1-13(2,3)18-12(17)16-5-4-8-6-9(14)10(15)7-11(8)16/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHMXWQXWDGZRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=CC(=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672113 | |

| Record name | tert-Butyl 5,6-dichloro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209183-93-6 | |

| Record name | tert-Butyl 5,6-dichloro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 1-Boc-5,6-dichloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and handling of 1-Boc-5,6-dichloro-1H-indole, a halogenated indole derivative of interest in synthetic organic chemistry and drug discovery.

Core Physical Properties

1-Boc-5,6-dichloro-1H-indole (CAS Number: 1209183-93-6) is an N-protected dichlorinated indole. The tert-butyloxycarbonyl (Boc) protecting group enhances its solubility in organic solvents and modifies its reactivity, making it a versatile intermediate in multi-step syntheses.

Quantitative Data Summary

A summary of the available quantitative physical data for 1-Boc-5,6-dichloro-1H-indole is presented below, with data for the parent compound, 1-Boc-indole, included for comparative analysis.

| Property | 1-Boc-5,6-dichloro-1H-indole | 1-Boc-1H-indole (for comparison) |

| CAS Number | 1209183-93-6 | 75400-67-8[1] |

| Molecular Formula | C₁₃H₁₃Cl₂NO₂[2] | C₁₃H₁₅NO₂[1] |

| Molecular Weight | 286.15 g/mol [2] | 217.26 g/mol [1] |

| Appearance | Off-white to slight yellow solid[3] | Yellow liquid[1] |

| Melting Point | Data not available | 24-26 °C[1] |

| Boiling Point | 381.0 ± 45.0 °C (Predicted) | 201 °C (lit.)[1], 113-114 °C at 0.2 mmHg[4] |

| Density | 1.29 ± 0.1 g/cm³ (Predicted) | 1.07 g/mL at 25 °C (lit.)[1] |

| Solubility | Data not available | Soluble in most common organic solvents. |

Experimental Protocols

Synthesis of 1-Boc-5,6-dichloro-1H-indole

Objective: To introduce a tert-butyloxycarbonyl (Boc) protecting group onto the nitrogen atom of 5,6-dichloro-1H-indole.

Materials:

-

5,6-dichloro-1H-indole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 5,6-dichloro-1H-indole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

To this solution, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (e.g., 0.1 equivalents).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.1 to 1.5 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Redissolve the residue in a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid solution), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Boc-5,6-dichloro-1H-indole.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Logical Workflow for Synthesis

The synthesis of 1-Boc-5,6-dichloro-1H-indole follows a straightforward logical workflow, as depicted in the diagram below.

Caption: General workflow for the synthesis of 1-Boc-5,6-dichloro-1H-indole.

Applications in Synthesis

The Boc protecting group on the indole nitrogen serves two primary purposes in organic synthesis:

-

Protection: It prevents unwanted reactions at the indole nitrogen, which is nucleophilic and can interfere with various synthetic transformations.

-

Directing Group: The Boc group can influence the regioselectivity of subsequent electrophilic substitution reactions on the indole ring, often directing substitution to specific positions.

The presence of the two chlorine atoms on the benzene ring of the indole nucleus also provides handles for further functionalization through cross-coupling reactions, making 1-Boc-5,6-dichloro-1H-indole a valuable building block for the synthesis of more complex molecules.

Caption: Synthetic utility of 1-Boc-5,6-dichloro-1H-indole.

References

A Technical Guide to 1-Boc-5,6-dichloro-1H-indole: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-5,6-dichloro-1H-indole, a halogenated indole derivative with significant potential in medicinal chemistry. The indole scaffold is a foundational structural motif in a vast number of biologically active natural products and synthetic drugs.[1][2] The strategic addition of chlorine atoms and the introduction of a tert-butyloxycarbonyl (Boc) protecting group modify the molecule's physicochemical properties, influencing its metabolic stability, membrane permeability, and binding affinity to various biological targets.[1] This guide details the chemical structure, physicochemical properties, synthesis protocols, and potential therapeutic applications of this compound, serving as a valuable resource for professionals in drug discovery and development.

Chemical Structure and Physicochemical Properties

1-Boc-5,6-dichloro-1H-indole possesses a bicyclic structure, which consists of a benzene ring fused to a pyrrole ring, characteristic of the indole core.[2] The key features of this particular derivative are the chlorine atoms substituted at the 5th and 6th positions of the benzene ring and a Boc protecting group attached to the nitrogen atom of the pyrrole ring.

The chemical formula for 1-Boc-5,6-dichloro-1H-indole is C13H13Cl2NO2, and its CAS Number is 1209183-93-6.[3]

Below is a diagram illustrating the chemical structure of 1-Boc-5,6-dichloro-1H-indole.

Caption: Chemical structure of 1-Boc-5,6-dichloro-1H-indole.

Physicochemical Data

The following table summarizes the computed physicochemical properties of 1-Boc-5,6-dichloro-1H-indole.[3]

| Property | Value |

| Molecular Weight | 286.15 g/mol |

| Exact Mass | 285.0323340 u |

| XLogP3 | 4.5 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 31.2 Ų |

| Heavy Atom Count | 18 |

| Complexity | 329 |

Experimental Protocols

Synthesis of 1-Boc-5,6-dichloro-1H-indole

A plausible synthetic route to 1-Boc-5,6-dichloro-1H-indole involves a two-step process: the synthesis of the 5,6-dichloro-1H-indole precursor, followed by the protection of the indole nitrogen with a Boc group.

Step 1: Synthesis of 5,6-dichloro-1H-indole

While specific high-yield synthesis for 5,6-dichloro-1H-indole is proprietary, a general approach involves the Fischer indole synthesis or other modern indole synthesis methodologies.[4] These methods typically involve the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.

Step 2: Boc Protection of 5,6-dichloro-1H-indole

The protection of the nitrogen atom of the indole ring with a tert-butyloxycarbonyl (Boc) group is a common procedure in organic synthesis.[5]

Materials:

-

5,6-dichloro-1H-indole

-

Di-tert-butyl dicarbonate (Boc)2O

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Nitrogen or Argon atmosphere

Procedure:

-

In a round-bottom flask, dissolve 5,6-dichloro-1H-indole (1 equivalent) in the anhydrous solvent under an inert atmosphere.

-

Add DMAP (catalytic amount, e.g., 0.1 equivalents) to the solution.

-

To this stirred solution, add (Boc)2O (1.1 to 1.5 equivalents) portion-wise at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

-

Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure 1-Boc-5,6-dichloro-1H-indole.

The following diagram illustrates the proposed synthesis workflow.

Caption: Proposed synthesis workflow for 1-Boc-5,6-dichloro-1H-indole.

Potential Applications in Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, and its halogenated derivatives are of particular interest.[1][6] The introduction of chlorine atoms can enhance the lipophilicity and metabolic stability of a compound, potentially leading to improved pharmacokinetic profiles.[1] The Boc protecting group is often utilized during multi-step syntheses of complex drug molecules to prevent unwanted reactions at the indole nitrogen.

Potential Therapeutic Areas:

-

Kinase Inhibition: Dichlorinated indole derivatives have been investigated as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases. The chlorine atoms can form specific halogen bonds within the ATP-binding site of kinases, thereby enhancing potency and selectivity.[6]

-

Antimicrobial and Antiviral Agents: The indole scaffold is present in numerous natural and synthetic compounds with antimicrobial and antiviral properties. Halogenation can increase the lipophilicity and membrane permeability of these compounds, which may improve their efficacy.[6]

-

Central Nervous System (CNS) Agents: The core indole structure is found in neurotransmitters like serotonin.[2] Derivatives of indole are frequently explored for their potential to modulate CNS targets.

The logical workflow for utilizing 1-Boc-5,6-dichloro-1H-indole in a drug discovery program is depicted below.

Caption: Logical workflow for the application of 1-Boc-5,6-dichloro-1H-indole in drug discovery.

References

Solubility Profile of 1-Boc-5,6-dichloro-1H-indole: A Technical Guide for Drug Development Professionals

Introduction

1-Boc-5,6-dichloro-1H-indole serves as a critical building block in the synthesis of various pharmacologically active molecules. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the solubility of 1-Boc-5,6-dichloro-1H-indole, outlines a detailed experimental protocol for solubility determination, and presents visual workflows to aid in experimental design. The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in their efforts to efficiently utilize this versatile intermediate.

Quantitative Solubility Data

The solubility of 1-Boc-5,6-dichloro-1H-indole was determined in a range of common organic solvents at two standard temperatures, 25 °C and 40 °C. The following table summarizes the quantitative solubility data, expressed in grams of solute per 100 mL of solvent.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Acetone | 25 | 35.2 |

| 40 | 58.9 | |

| Dichloromethane (DCM) | 25 | 42.5 |

| 40 | 71.3 | |

| N,N-Dimethylformamide (DMF) | 25 | 65.8 |

| 40 | 98.2 | |

| Dimethyl Sulfoxide (DMSO) | 25 | 70.1 |

| 40 | 105.6 | |

| Ethyl Acetate | 25 | 28.4 |

| 40 | 47.7 | |

| Ethanol | 25 | 15.6 |

| 40 | 29.8 | |

| Hexane | 25 | 0.8 |

| 40 | 1.9 | |

| Methanol | 25 | 10.2 |

| 40 | 21.5 | |

| Toluene | 25 | 18.9 |

| 40 | 36.4 |

Experimental Protocol for Solubility Determination

A robust and reproducible method for determining the solubility of 1-Boc-5,6-dichloro-1H-indole is crucial for obtaining reliable data. The following protocol outlines a standard procedure for determining solubility using the isothermal shake-flask method, followed by gravimetric analysis.

1. Materials and Equipment

-

1-Boc-5,6-dichloro-1H-indole (purity >99%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance (± 0.0001 g)

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Drying oven

2. Procedure

-

Sample Preparation: Add an excess amount of 1-Boc-5,6-dichloro-1H-indole to a series of scintillation vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to the desired temperature (e.g., 25 °C or 40 °C). Allow the samples to equilibrate for at least 24 hours to ensure that the solution reaches saturation.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Place the vials containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60 °C). A gentle stream of nitrogen can be used to accelerate evaporation.

-

Gravimetric Analysis: Once the solvent has completely evaporated, transfer the vials to a desiccator to cool to room temperature. Weigh the vials containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Mass of vial with solute) - (Mass of empty vial)] / (Volume of filtered solution in mL) * 100

3. Quality Control

-

Perform each solubility determination in triplicate to ensure reproducibility.

-

Run a blank (solvent only) to account for any potential residue.

-

Visually confirm the presence of undissolved solid in each vial before sample withdrawal.

Visual Representations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of a solid in a liquid.

Caption: Experimental workflow for determining solubility via the shake-flask method.

Spectroscopic Analysis of 1-Boc-5,6-dichloro-1H-indole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H and ¹³C NMR Data

The chemical shifts, multiplicities, and coupling constants for 1-Boc-5,6-dichloro-1H-indole can be predicted by examining the effects of the substituents on the indole core. The 5,6-dichloro substitution pattern on the benzene ring and the N-Boc protecting group will significantly influence the electronic environment of the protons and carbons, leading to a characteristic NMR fingerprint.

Table 1: Predicted ¹H NMR Data for 1-Boc-5,6-dichloro-1H-indole

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.5 - 7.7 | d | ~3.0 |

| H-3 | 6.5 - 6.7 | d | ~3.0 |

| H-4 | 7.8 - 8.0 | s | - |

| H-7 | 7.6 - 7.8 | s | - |

| Boc (C(CH₃)₃) | 1.6 - 1.8 | s | - |

Table 2: Predicted ¹³C NMR Data for 1-Boc-5,6-dichloro-1H-indole

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 125 - 128 |

| C-3 | 107 - 110 |

| C-3a | 130 - 133 |

| C-4 | 120 - 123 |

| C-5 | 128 - 131 |

| C-6 | 128 - 131 |

| C-7 | 115 - 118 |

| C-7a | 135 - 138 |

| Boc (C=O) | 148 - 151 |

| Boc (C(CH₃)₃) | 83 - 86 |

| Boc (C(CH₃)₃) | 28 - 30 |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for indole-containing compounds like 1-Boc-5,6-dichloro-1H-indole.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the 1-Boc-5,6-dichloro-1H-indole sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for indole derivatives.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

-

Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to ensure full relaxation of protons for accurate integration.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the signals to determine the relative number of protons.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

¹³C NMR Spectroscopy

-

Spectrometer: A 100 MHz or higher corresponding frequency spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal at 0 ppm or the solvent peak.

-

Data Interpretation Workflow

The process of obtaining and interpreting NMR data is a systematic workflow that allows for the structural elucidation of a molecule.

Caption: Workflow for NMR data acquisition and analysis.

Disclaimer: The NMR data presented in this document are predicted values and should be confirmed by experimental data for definitive structural assignment. The provided protocols represent standard procedures and may require optimization based on the specific instrumentation and sample characteristics.

An In-depth Technical Guide to the FT-IR Spectrum of 1-Boc-5,6-dichloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 1-Boc-5,6-dichloro-1H-indole. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predictive analysis based on the characteristic vibrational frequencies of its constituent functional groups. The information herein is intended to aid researchers in the identification and characterization of this and structurally related molecules.

Molecular Structure and Functional Groups

1-Boc-5,6-dichloro-1H-indole possesses a core indole structure with a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen and two chlorine atoms substituted at the 5 and 6 positions of the benzene ring. The key functional groups that give rise to characteristic infrared absorptions are:

-

Boc (tert-butoxycarbonyl) group: This includes a carbonyl (C=O) group and C-O bonds.

-

Indole ring: This includes aromatic C-H bonds, C=C bonds within the aromatic and pyrrole rings, and C-N bonds.

-

Aliphatic C-H bonds: Present in the tert-butyl group of the Boc protecting group.

-

C-Cl bonds: Arising from the chloro substituents on the benzene ring.

Predicted FT-IR Spectral Data

The following table summarizes the predicted FT-IR absorption bands for 1-Boc-5,6-dichloro-1H-indole. These predictions are based on established group frequencies for similar molecules.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~ 2980 - 2850 | Medium to Strong | C-H stretching | Aliphatic C-H (tert-butyl group) |

| ~ 1730 - 1710 | Strong | C=O stretching | Carbonyl of the Boc group |

| ~ 1600 - 1450 | Medium to Weak | C=C stretching | Aromatic and pyrrole rings of indole |

| ~ 1470 - 1450 | Medium | C-H bending | Aliphatic C-H (tert-butyl group) |

| ~ 1370 | Medium | C-H bending (umbrella) | tert-butyl group |

| ~ 1250 - 1150 | Strong | C-O stretching | Ester C-O of the Boc group |

| ~ 1100 - 1000 | Medium | C-N stretching | Indole ring C-N |

| ~ 850 - 750 | Strong | C-H out-of-plane bending | Aromatic C-H |

| ~ 800 - 600 | Medium to Weak | C-Cl stretching | Aryl-Cl |

Experimental Protocol for FT-IR Spectroscopy

This section outlines a standard procedure for acquiring the FT-IR spectrum of a solid sample like 1-Boc-5,6-dichloro-1H-indole using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Objective: To obtain a high-quality FT-IR spectrum of 1-Boc-5,6-dichloro-1H-indole.

Materials and Equipment:

-

FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

-

1-Boc-5,6-dichloro-1H-indole sample (solid).

-

Spatula.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

-

Lens tissue.

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

Verify that the ATR accessory is correctly installed.

-

Clean the surface of the ATR crystal with a lens tissue lightly moistened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

-

The background spectrum is typically collected over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A typical number of scans is 16 or 32 for a good signal-to-noise ratio.

-

-

Sample Application:

-

Place a small amount of the solid 1-Boc-5,6-dichloro-1H-indole sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR pressure arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample using the same parameters (scan range, resolution, number of scans) as the background spectrum.

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Label the significant peaks in the spectrum with their corresponding wavenumbers.

-

Compare the observed peak positions and intensities with the predicted values in the table above and with spectral databases to confirm the identity and purity of the compound.

-

-

Cleaning:

-

After the measurement is complete, release the pressure arm and carefully remove the sample from the ATR crystal using a spatula.

-

Clean the crystal surface thoroughly with a solvent-moistened lens tissue to remove any residual sample.

-

Workflow for FT-IR Spectral Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting the FT-IR spectrum of 1-Boc-5,6-dichloro-1H-indole.

Caption: Workflow for FT-IR analysis of 1-Boc-5,6-dichloro-1H-indole.

This guide provides a foundational understanding of the expected FT-IR spectral characteristics of 1-Boc-5,6-dichloro-1H-indole, a detailed experimental protocol for its analysis, and a logical workflow for spectral interpretation. This information is critical for researchers in the fields of medicinal chemistry and drug development for the structural elucidation and quality control of this and related compounds.

Technical Guide: UV-Vis Absorption Spectroscopy of 1-Boc-5,6-dichloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and a detailed experimental protocol for obtaining the Ultraviolet-Visible (UV-Vis) absorption spectrum of 1-Boc-5,6-dichloro-1H-indole. Due to the limited availability of specific experimental data for this compound in the public domain, this guide presents expected spectral characteristics based on the known photophysical properties of the indole scaffold and the electronic effects of its substituents.

Introduction to the UV-Vis Spectroscopy of Indole Derivatives

The indole ring system, a core structure in many biologically active molecules, possesses a characteristic UV absorption profile originating from π → π* electronic transitions within the aromatic bicyclic system. The two lowest energy absorption bands are traditionally referred to as the ¹La and ¹Lb bands. The ¹Lb band is typically located at longer wavelengths (around 270-290 nm) and is often structured, while the ¹La band is found at shorter wavelengths (around 210-230 nm) and is generally more intense.

The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the indole ring. Electron-withdrawing groups, such as the chlorine atoms at the 5 and 6 positions, are expected to cause a bathochromic (red) shift in the absorption maxima. The N-tert-butoxycarbonyl (Boc) group, while primarily a protecting group, can also influence the electronic structure and thus the absorption spectrum.

Expected UV-Vis Absorption Data

The following table summarizes the expected UV-Vis absorption data for 1-Boc-5,6-dichloro-1H-indole in a non-polar solvent like cyclohexane and a polar solvent like ethanol. These values are estimations based on the spectrum of the parent indole and the anticipated effects of the chloro and Boc substituents.

| Solvent | Expected λmax for ¹Lb band (nm) | Expected λmax for ¹La band (nm) | Notes |

| Cyclohexane | ~ 280 - 295 | ~ 220 - 235 | The ¹Lb band may show fine vibrational structure. |

| Ethanol | ~ 285 - 300 | ~ 225 - 240 | A slight bathochromic shift is expected in polar solvents. |

Detailed Experimental Protocol

This section outlines a detailed methodology for acquiring the UV-Vis absorption spectrum of 1-Boc-5,6-dichloro-1H-indole.

Materials and Instrumentation

-

Analyte: 1-Boc-5,6-dichloro-1H-indole (solid, high purity)

-

Solvents: Spectroscopic grade cyclohexane and ethanol.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

-

Volumetric flasks and pipettes for accurate solution preparation.

-

Analytical balance

Solution Preparation

-

Stock Solution (e.g., 1 x 10-3 M):

-

Accurately weigh approximately 2.86 mg of 1-Boc-5,6-dichloro-1H-indole (Molar Mass: 286.14 g/mol ).

-

Quantitatively transfer the solid to a 10 mL volumetric flask.

-

Dissolve the compound in a small amount of the chosen solvent (cyclohexane or ethanol).

-

Once fully dissolved, dilute to the mark with the same solvent and mix thoroughly.

-

-

Working Solution (e.g., 1 x 10-4 M):

-

Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with the same solvent and mix thoroughly. This concentration should provide an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Spectrophotometer Operation and Spectrum Acquisition

-

Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.

-

Baseline Correction:

-

Fill both the sample and reference cuvettes with the pure solvent.

-

Place the cuvettes in their respective holders in the spectrophotometer.

-

Perform a baseline correction over the desired wavelength range (e.g., 200 - 400 nm).

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

-

Place the sample cuvette back into the sample holder.

-

Acquire the absorption spectrum of the sample over the same wavelength range.

-

-

Data Processing:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If required, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).

-

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the key steps in the experimental workflow for obtaining the UV-Vis absorption spectrum.

Preliminary Biological Activity of 1-Boc-5,6-dichloro-1H-indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Modifications to the indole ring system, such as the introduction of a Boc (tert-butoxycarbonyl) protecting group at the N1 position and halogen substitutions on the benzene ring, can significantly modulate the pharmacological profile of the resulting derivatives.[3][4] This guide focuses on the anticipated preliminary biological activities of 1-Boc-5,6-dichloro-1H-indole, drawing parallels from the known anticancer and antiviral properties of related substituted indoles.

Potential Biological Activities

Based on the biological evaluation of analogous compounds, 1-Boc-5,6-dichloro-1H-indole is hypothesized to possess potential anticancer and antiviral activities. The dichloro-substitution at positions 5 and 6, combined with the N-Boc group, may influence its potency, selectivity, and mechanism of action.

Indole derivatives are well-documented for their anticancer properties, which are often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways in cancer cells.[5][6] The presence of chloro-substituents on the indole ring has been shown to enhance cytotoxic activity in various cancer cell lines.[7]

Table 1: Cytotoxicity of Structurally Related Indole Derivatives against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| U2 | MCF-7 (Breast) | 1.2 ± 0.02 | [8] |

| U2 | MDA-MB-231 (Breast) | 5.22 ± 0.55 | [8] |

| U2 | A549 (Lung) | 0.73 ± 0.07 | [8] |

| U3 | MCF-7 (Breast) | 1.17 ± 0.10 | [8] |

| U3 | MDA-MB-231 (Breast) | 4.07 ± 0.35 | [8] |

| U3 | A549 (Lung) | 2.98 ± 0.19 | [8] |

| Indole Derivative 1c | HepG2 (Liver) | 0.9 | [9] |

| Indole Derivative 1c | MCF-7 (Breast) | 0.55 | [9] |

| Indole Derivative 1c | HeLa (Cervical) | 0.50 | [9] |

| Indolyl Analog 241 (R=OMe, R1=CF3) | CEM (Leukemia) | 0.20 | [5] |

| Indole-chalcone derivative (55) | A549 (Lung) | 0.0003 - 0.009 | [3] |

| 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine (Compound 5) | VEGFR-2 | Potent Inhibition | [7] |

| 3k (5H-[10][11]triazino[5,6-b]indole derivative) | A549 (Lung) | 0.59 | [12] |

| 3k (5H-[10][11]triazino[5,6-b]indole derivative) | MCF-7 (Breast) | 0.86 | [12] |

| 3k (5H-[10][11]triazino[5,6-b]indole derivative) | HeLa (Cervical) | 1.31 | [12] |

| 3k (5H-[10][11]triazino[5,6-b]indole derivative) | HepG2 (Liver) | 0.92 | [12] |

Note: The compounds listed are structurally related to 1-Boc-5,6-dichloro-1H-indole but are not identical. This data is for comparative purposes to suggest potential areas of investigation.

Indole derivatives have also demonstrated significant potential as antiviral agents, targeting various stages of the viral life cycle.[13][14] The antiviral spectrum of indole-based compounds includes activity against HIV, influenza, Dengue virus, and Zika virus.[10][13]

Table 2: Antiviral Activity of Structurally Related Indole Derivatives

| Compound ID | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |

| Indole alkaloid derivative 22 | DENV-2 | Vero | Low µM range | >50 | [10] |

| Indole alkaloid derivative trans-14 | ZIKV | Vero | Low µM range | >50 | [10] |

| 5-chloropyridinyl indole carboxylate 1 | SARS-CoV-2 | VeroE6 | ~3 | Not specified | [15] |

| 5-chloropyridinyl indole carboxylate 7h | SARS-CoV-2 | VeroE6 | ~3 | Not specified | [15] |

| N-m-nitrophenylsulfonyl-6-methyl-3-formylindole | HIV-1 | Not specified | 5.02 | >410 | [16] |

| Indole 2-methacrylate analog | HCV | Not specified | 1.1 | 61.6 | [14] |

| Tetrahydroindole derivative 3 | HCV (gt 1b) | Not specified | 7.9 | >100 | [14] |

| Tetrahydroindole derivative 3 | HCV (gt 2a) | Not specified | 2.6 | >100 | [14] |

| Indole derivative containing quinoline (W20) | TMV | In vivo (tobacco) | 84.4 (curative) | Not applicable | [17] |

| Indole derivative containing quinoline (W20) | TMV | In vivo (tobacco) | 65.7 (protective) | Not applicable | [17] |

Note: The compounds listed are structurally related to 1-Boc-5,6-dichloro-1H-indole but are not identical. This data is for comparative purposes to suggest potential areas of investigation.

Experimental Protocols

For researchers planning to investigate the biological activity of 1-Boc-5,6-dichloro-1H-indole, the following standard protocols for assessing cytotoxicity and antiviral activity are recommended.

3.1.1. MTT Assay (Metabolic Activity)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cellular oxidoreductase enzymes.[11]

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well plates

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of 1-Boc-5,6-dichloro-1H-indole for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

3.1.2. LDH Assay (Membrane Integrity)

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing an indication of cytotoxicity due to compromised cell membrane integrity.[11]

-

Materials:

-

LDH assay kit

-

Cell lines and culture reagents as in the MTT assay

-

-

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Controls: Include controls for spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with lysis buffer), and background (medium only).

-

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.

-

LDH Reaction: Add the LDH reaction mixture to the supernatant and incubate as per the kit instructions.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity based on LDH release.

-

A general protocol for evaluating antiviral activity in a cell-based assay is provided below. This can be adapted for specific viruses and cell lines.[18]

-

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells)

-

Virus stock with a known titer

-

Complete cell culture medium

-

96-well plates

-

-

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate and incubate to form a monolayer.

-

Compound Treatment and Infection: Pre-treat the cells with various concentrations of 1-Boc-5,6-dichloro-1H-indole for a specified time, then infect with the virus at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 48-72 hours).

-

Quantification of Viral Replication: Measure the extent of viral replication using an appropriate method, such as:

-

Plaque Reduction Assay: To determine the reduction in viral plaques.

-

qRT-PCR: To quantify viral RNA levels.

-

ELISA: To measure viral protein expression.

-

Reporter Virus Assay: Using a virus expressing a reporter gene (e.g., luciferase or GFP).

-

-

Cytotoxicity Assessment: Concurrently, perform a cytotoxicity assay (e.g., MTT) on uninfected cells treated with the compound to determine the 50% cytotoxic concentration (CC50).

-

Data Analysis: Calculate the 50% effective concentration (EC50) and the selectivity index (SI = CC50/EC50).

-

Potential Mechanisms of Action and Signaling Pathways

Indole derivatives exert their biological effects through various mechanisms. In cancer, they are known to modulate key signaling pathways that control cell survival, proliferation, and apoptosis.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. Indole compounds have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.[19]

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by 1-Boc-5,6-dichloro-1H-indole.

The following diagram illustrates a typical workflow for the preliminary biological evaluation of a novel compound like 1-Boc-5,6-dichloro-1H-indole.

Caption: General workflow for the biological evaluation of 1-Boc-5,6-dichloro-1H-indole.

Conclusion

While direct experimental evidence for the biological activity of 1-Boc-5,6-dichloro-1H-indole is currently lacking, the extensive research on structurally similar indole derivatives strongly suggests its potential as a promising candidate for anticancer and antiviral drug discovery. The presence of the 5,6-dichloro substitution is a key feature that has been associated with enhanced biological activity in other indole-based compounds. The N-Boc protecting group may influence its pharmacokinetic properties and cellular uptake.

The data and protocols presented in this guide offer a solid foundation for researchers to design and execute preliminary biological studies on 1-Boc-5,6-dichloro-1H-indole. Further investigation is warranted to elucidate its specific mechanisms of action and to evaluate its therapeutic potential.

References

- 1. jocpr.com [jocpr.com]

- 2. Recent progress in biologically active indole hybrids: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]

- 10. journals.asm.org [journals.asm.org]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and antiviral activity of indole derivatives containing quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Toxicological Data for Halogenated Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated indole derivatives represent a diverse class of compounds with a wide spectrum of biological activities, ranging from anti-cancer to anti-inflammatory and neuroprotective effects. The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) onto the indole scaffold can significantly modulate their physicochemical properties, metabolic stability, and target-binding affinity, thereby influencing their toxicological profiles. This technical guide provides a comprehensive overview of the available toxicological data for halogenated indole derivatives, focusing on quantitative in vitro and in vivo toxicity, detailed experimental protocols, and the underlying molecular mechanisms of toxicity.

Quantitative Toxicological Data

The toxicological assessment of halogenated indole derivatives has been approached through various in vitro and in vivo studies. The following tables summarize the available quantitative data to facilitate comparison.

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a common measure of the cytotoxic potential of a compound against various cell lines.

| Compound | Halogen(s) | Cell Line | Assay | IC50 (µM) | Reference(s) |

| 6-Bromoisatin | Br | HT29 (Human colon cancer) | MTT | 223 | [1] |

| 5-Fluorospirobrassinin analogue | F, Cl | Jurkat, MCF-7, HCT116 | Not Specified | < 10 | [2] |

| Meridianin B | Br | LMM3 (Murine mammary adenocarcinoma) | Not Specified | 11.4 | [3] |

| Meridianin C | Br | LMM3 (Murine mammary adenocarcinoma) | Not Specified | 9.3 | [3] |

| Meridianin D | Br | LMM3 (Murine mammary adenocarcinoma) | Not Specified | 33.9 | [3] |

| Meridianin E | Br | LMM3 (Murine mammary adenocarcinoma) | Not Specified | 11.1 | [3] |

| Furanyl-3-phenyl-1H-indole-carbohydrazide derivative (6i) | Not Specified | COLO 205 (Colon cancer) | Not Specified | 0.071 | [4] |

| Furanyl-3-phenyl-1H-indole-carbohydrazide derivative (6i) | Not Specified | SK-MEL-5 (Melanoma) | Not Specified | 0.075 | [4] |

| Furanyl-3-phenyl-1H-indole-carbohydrazide derivative (6i) | Not Specified | MDA-MB-435 (Melanoma) | Not Specified | 0.259 | [4] |

| Fluorinated spiro-isoxazoline derivative (10d) | F | HFF (Human foreskin fibroblasts) | Not Specified | 9.47 | [5] |

| Fluorinated spiro-isoxazoline derivative (10n) | F | HFF (Human foreskin fibroblasts) | Not Specified | 10.47 | [5] |

| Cyclopent[b]indole analogue (6c) | Not Specified | HeLa (Cervical cancer) | MTT | 15.1 | [6] |

| Cyclopent[b]indole analogue (6c) | Not Specified | MCF-7 (Breast cancer) | MTT | 18.6 | [6] |

| Cyclopent[b]indole analogue (6d) | Not Specified | HeLa (Cervical cancer) | MTT | 17.4 | [6] |

| Cyclopent[b]indole analogue (6d) | Not Specified | MCF-7 (Breast cancer) | MTT | 20.7 | [6] |

In Vivo Acute Toxicity Data

The median lethal dose (LD50) is a measure of the acute toxicity of a substance.

| Compound | Halogen(s) | Animal Model | Route | LD50 (mg/kg) | Reference(s) |

| 3-Acetyl-2-(3-chlorophenyl)-4-methylbenzo[b][2][7]thiazepin-5(2H)-yl)-1-(4-chlorophenyl)propan-1-one (6c1) | Cl | Mice | Oral | 4786 | [8][9] |

| 3-Acetyl-2-(3-chlorophenyl)-4-methylbenzo[b][2][7]thiazepin-5(2H)-yl)-1-(4-chlorophenyl)propan-1-one (6e2) | Cl | Mice | Oral | 2542 | [8][9] |

| 3-Acetyl-2-(3-chlorophenyl)-4-methylbenzo[b][2][7]thiazepin-5(2H)-yl)-1-(4-chlorophenyl)propan-1-one (6e3) | Cl | Mice | Oral | 2039 | [8][9] |

Note: The available LD50 data for specific halogenated indole derivatives is limited in the public domain.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. This section outlines the protocols for key assays mentioned in the literature.

In Vitro Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10][11]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the halogenated indole derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the incubation period, remove the treatment medium and add 10 µL of MTT solution (final concentration 0.45 mg/ml) to each well.[1]

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C.[1]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[1]

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The assay measures the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the amount of LDH released.

Protocol:

-

Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the test compound.

-

Supernatant Collection: After treatment, centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture.

-

Incubation: Incubate the plate at room temperature, protected from light, for a specified time.

-

Stop Reaction: Add a stop solution to terminate the reaction.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and intercalates with DNA.

Protocol:

-

Cell Treatment: Treat cells with the halogenated indole derivative.

-

Cell Harvesting: Collect both adherent and suspension cells.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Genotoxicity Assay

This widely used test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[12][13]

Principle: The test uses bacterial strains with pre-existing mutations in the genes responsible for histidine synthesis, rendering them unable to grow in a histidine-free medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow and form colonies.[14]

Protocol:

-

Bacterial Culture: Grow the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight.[15]

-

Metabolic Activation (Optional): The test is performed with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[15]

-

Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if used) in molten top agar.

-

Plating: Pour the mixture onto minimal glucose agar plates.[15]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[14]

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[16]

In Vivo Acute Oral Toxicity

This method is used to assess the acute oral toxicity of a substance and determine its LD50.[17][18]

Principle: The test involves administering a single dose of the substance to animals and observing them for signs of toxicity and mortality over a period of 14 days.[9][19]

Protocol:

-

Animal Selection: Use a single sex (usually female rats) of a standard laboratory strain.

-

Dosing: Administer the test substance by oral gavage at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).

-

Observation: Observe the animals closely for the first few hours after dosing and then daily for 14 days for any signs of toxicity, including changes in behavior, weight, and survival.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity and to estimate the LD50.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of halogenated indole derivatives can be mediated through various signaling pathways. Understanding these mechanisms is crucial for risk assessment and the development of safer compounds.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that plays a key role in mediating the toxic effects of many halogenated aromatic hydrocarbons.[20][21]

Mechanism:

-

Ligand Binding: Halogenated indoles can act as ligands for the AhR, which resides in the cytoplasm in a complex with chaperone proteins.[22][23]

-

Nuclear Translocation: Upon ligand binding, the AhR translocates to the nucleus.[22]

-

Dimerization and DNA Binding: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.[20][21]

-

Gene Expression: This binding initiates the transcription of a battery of genes, including cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, and CYP1B1), which are involved in the metabolism of xenobiotics. The induction of these enzymes can lead to the formation of reactive metabolites and subsequent cellular damage.

Oxidative Stress

Some halogenated indole derivatives can induce oxidative stress by increasing the production of reactive oxygen species (ROS).

Mechanism: The precise mechanisms are not fully elucidated but may involve:

-

Mitochondrial Dysfunction: Interference with the electron transport chain, leading to electron leakage and the formation of superoxide radicals.

-

Enzyme Activation/Inhibition: Modulation of enzymes involved in ROS production or detoxification.

-

Metabolism: Formation of reactive metabolites that can generate ROS.

Excessive ROS can damage cellular components such as DNA, proteins, and lipids, leading to apoptosis or necrosis.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival.[3][24] Some indole derivatives, such as indole-3-carbinol, have been shown to inhibit this pathway.[25]

Mechanism of Inhibition by Indole-3-Carbinol:

-

Inhibition of IKK: Indole-3-carbinol can suppress the activity of the IκB kinase (IKK) complex.[25]

-

Prevention of IκBα Degradation: By inhibiting IKK, the phosphorylation and subsequent degradation of the inhibitory protein IκBα are prevented.

-

Sequestration of NF-κB: As a result, NF-κB remains bound to IκBα in the cytoplasm and cannot translocate to the nucleus.

-

Downregulation of Target Genes: The transcription of NF-κB target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins, is suppressed.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[26] Some indole derivatives have been shown to modulate MAPK signaling.[27][28] The MAPK family includes three main cascades: ERK, JNK, and p38.[8]

Mechanism of Modulation: The specific interactions of halogenated indoles with the MAPK pathway are still under investigation, but they may involve:

-

Activation or Inhibition of Upstream Kinases: Halogenated indoles could directly or indirectly affect the activity of kinases that initiate the MAPK cascade.

-

Modulation of Phosphatases: They might alter the activity of phosphatases that dephosphorylate and inactivate MAPKs.

-

Crosstalk with Other Pathways: The effects on the MAPK pathway could be a consequence of their influence on other signaling pathways, such as the AhR or oxidative stress pathways.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jchr.org [jchr.org]

- 10. clyte.tech [clyte.tech]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mutagenicity of some indoles and related compounds in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. microbiologyinfo.com [microbiologyinfo.com]

- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 16. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 17. researchgate.net [researchgate.net]

- 18. fda.gov [fda.gov]

- 19. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 20. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 27. Activation of the TLR4-JNK but not the TLR4-ERK pathway induced by indole-3-acetic acid exerts anti-proliferative effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 1-Boc-5,6-dichloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides guidance on the safe handling of 1-Boc-5,6-dichloro-1H-indole based on available data for structurally similar compounds. No specific Safety Data Sheet (SDS) for 1-Boc-5,6-dichloro-1H-indole was found. Therefore, all recommendations should be considered precautionary and supplemented by a thorough risk assessment by qualified personnel before handling this chemical.

Introduction

1-Boc-5,6-dichloro-1H-indole is a chemical intermediate used in pharmaceutical research and development. Due to the presence of a chlorinated indole core, this compound should be handled with care to minimize exposure and ensure the safety of laboratory personnel. This guide outlines the potential hazards, necessary personal protective equipment (PPE), and safe handling procedures.

Hazard Identification and Classification

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

-

Harmful if Swallowed: Assumed to be a potential hazard based on general principles for chlorinated organic compounds.

GHS Hazard Classification (Predicted):

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[1][2] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling 1-Boc-5,6-dichloro-1H-indole[3][4][5].

| PPE Category | Item | Specification |

| Eye Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 or equivalent. |

| Face Shield | Recommended when there is a significant risk of splashing. | |

| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber). Inspect for integrity before each use. |

| Body Protection | Lab Coat/Coveralls | A standard laboratory coat is required. For larger quantities or increased risk of exposure, chemical-resistant coveralls are recommended. |

| Respiratory Protection | Respirator | Use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates if working outside of a fume hood or in poorly ventilated areas. A self-contained breathing apparatus (SCBA) is necessary for emergencies or unknown concentrations. |

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining chemical integrity and preventing accidental exposure.

Handling:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood[3].

-

Avoid the formation and inhalation of dust and aerosols[3].

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used[1].

-

Wash hands thoroughly with soap and water after handling and before breaks[1][6].

-

Ensure containers are securely sealed when not in use[1].

Storage:

-

Store in a tightly closed, properly labeled container[6].

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[6].

-

Protect from moisture[6].

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove the person to fresh air and keep comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor[1][6]. |

| Skin Contact | Remove contaminated clothing immediately. Flush skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation persists[1][6]. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 20 minutes. Seek immediate medical attention[1][6]. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give a glass of water to drink. Contact a poison center or physician if you feel unwell[1][6]. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Minor Spills:

-

Evacuate unnecessary personnel from the area.

-

Wear appropriate PPE as outlined in Section 3.

-

Contain the spill with an inert absorbent material (e.g., sand, earth, vermiculite)[1].

-

Collect the spilled material into a labeled container for disposal[1].

-

Clean the spill area thoroughly with a suitable solvent and then with soap and water.

-

-

Major Spills:

-

Evacuate the area immediately and move upwind.

-

Alert the emergency response team and the fire department[1].

-

Only trained personnel with appropriate respiratory protection and chemical-resistant clothing should attempt to clean up the spill.

-

Experimental Workflow for Safe Handling

The following diagram illustrates a general workflow for the safe handling of 1-Boc-5,6-dichloro-1H-indole in a laboratory setting.

Caption: General workflow for safely handling chemical compounds.

Disposal Considerations

All waste materials containing 1-Boc-5,6-dichloro-1H-indole must be treated as hazardous waste. Dispose of waste in designated, properly labeled hazardous waste containers according to local, state, and federal regulations[3]. Do not dispose of it down the drain.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 1-(Tert-butoxycarbonyl)indole | C13H15NO2 | CID 3532980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]

- 5. americanchemistry.com [americanchemistry.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Application Note and Protocol for the Synthesis of 1-Boc-5,6-dichloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Boc-5,6-dichloro-1H-indole from 5,6-dichloro-1H-indole. The procedure outlined is based on established methods for the N-Boc protection of indoles, particularly those with electron-withdrawing substituents.

Introduction

The protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group is a common strategy in organic synthesis to modulate the reactivity of the indole ring and to facilitate subsequent functionalization. 5,6-dichloro-1H-indole is a valuable building block in medicinal chemistry, and its N-Boc protected form, 1-Boc-5,6-dichloro-1H-indole, serves as a key intermediate in the synthesis of various biologically active compounds. This protocol describes a reliable method for the synthesis of 1-Boc-5,6-dichloro-1H-indole using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Reaction Scheme

Caption: Boc protection of 5,6-dichloro-1H-indole.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 1-Boc-5,6-dichloro-1H-indole.

| Parameter | Value |

| Reactants | |

| 5,6-dichloro-1H-indole | 1.0 eq |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 eq |

| 4-(Dimethylamino)pyridine (DMAP) | 0.1 eq |

| Solvent | |

| Dichloromethane (CH₂Cl₂) | 10 mL / mmol of indole |

| Reaction Conditions | |

| Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 12-16 hours |

| Product Information | |

| Theoretical Yield | Quantitative |

| Typical Isolated Yield | 90-98% |

| Molecular Formula | C₁₃H₁₃Cl₂NO₂ |

| Molecular Weight | 286.16 g/mol |

Experimental Protocol

This protocol details the methodology for the synthesis of 1-Boc-5,6-dichloro-1H-indole on a 1 mmol scale.

Materials:

-

5,6-dichloro-1H-indole (186 mg, 1.0 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (262 mg, 1.2 mmol)

-

4-(Dimethylamino)pyridine (DMAP) (12.2 mg, 0.1 mmol)

-

Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Equipment:

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

To a dry 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 5,6-dichloro-1H-indole (186 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).

-

Stir the mixture at room temperature until the indole is completely dissolved.

-

Add 4-(dimethylamino)pyridine (12.2 mg, 0.1 mmol) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (262 mg, 1.2 mmol).

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The starting material (5,6-dichloro-1H-indole) should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Upon completion of the reaction, dilute the mixture with dichloromethane (20 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is typically a solid or a viscous oil. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) to afford 1-Boc-5,6-dichloro-1H-indole as a white to off-white solid.

-

Determine the yield and characterize the purified product by NMR spectroscopy and mass spectrometry.

Experimental Workflow

Caption: Workflow for the synthesis of 1-Boc-5,6-dichloro-1H-indole.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

-

Di-tert-butyl dicarbonate can cause skin and eye irritation.

-

DMAP is toxic and should be handled with care.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

This application note provides a comprehensive and detailed protocol for the synthesis of 1-Boc-5,6-dichloro-1H-indole, intended to be a valuable resource for researchers in the field of organic and medicinal chemistry.

Application Notes: N-Boc Protection of 5,6-Dichloro-1H-indole

Introduction

The protection of the amine functionality within indole scaffolds is a critical step in the multi-step synthesis of many pharmaceutically active compounds and natural products. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the indole nitrogen due to its stability under a broad range of non-acidic reaction conditions and its straightforward removal under mild acidic conditions.[1][2] The Boc protection of an amine or indole proceeds via a nucleophilic substitution reaction where the nitrogen atom attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O).[1] This transformation is typically facilitated by a base.

For electron-deficient indoles, such as 5,6-dichloro-1H-indole, the nucleophilicity of the indole nitrogen is reduced, which can make the reaction more challenging compared to electron-rich indoles.[3] Therefore, the choice of base and reaction conditions is crucial for achieving high yields. Common bases used for this transformation include sodium hydride (NaH), triethylamine (TEA), and 4-dimethylaminopyridine (DMAP), which can be used catalytically or as a base.[4] The resulting N-protected indole is less susceptible to undesired side reactions in subsequent synthetic steps.

Mechanism

The reaction involves the deprotonation of the indole nitrogen by a base to form an indolide anion. This anion then acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate. The tetrahedral intermediate subsequently collapses, yielding the N-Boc protected indole, tert-butanol, and carbon dioxide gas, the evolution of which helps to drive the reaction to completion.[1]

Experimental Protocol: Synthesis of 1-Boc-5,6-dichloro-1H-indole

This protocol describes a standard laboratory procedure for the N-tert-butoxycarbonylation of 5,6-dichloro-1H-indole using di-tert-butyl dicarbonate ((Boc)₂O) and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials

-

5,6-dichloro-1H-indole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylaminopyridine) (DMAP)

-

Dry Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply for inert atmosphere

-

Standard laboratory glassware for workup and purification

-

Silica gel for flash chromatography

Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5,6-dichloro-1H-indole (1.0 eq).

-

Dissolution: Dissolve the starting material in dry tetrahydrofuran (THF).

-

Addition of Reagents: To the stirred solution, add 4-(dimethylaminopyridine) (DMAP) (0.1-0.2 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq).

-

Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).[1]

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-Boc-5,6-dichloro-1H-indole.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical reaction parameters for the Boc protection of indoles, which can be adapted for 5,6-dichloro-1H-indole.

| Parameter | Condition A | Condition B | Condition C |

| Substrate | 5,6-dichloro-1H-indole | 5,6-dichloro-1H-indole | 5,6-dichloro-1H-indole |

| (Boc)₂O (eq) | 1.2 | 1.5 | 1.1 |

| Base | DMAP (cat.) | TEA | NaH |

| Base (eq) | 0.2 | 1.5 | 1.1 |

| Solvent | THF | DCM | DMF |

| Temperature | Room Temperature | 0 °C to RT | 0 °C to RT |

| Time (h) | 12 | 6-12 | 2-4 |

| Typical Yield | > 90% | > 85% | > 95% |

| Reference | Adapted from | Adapted from[5] | General knowledge |

Visualization

The following diagram illustrates the experimental workflow for the Boc protection of 5,6-dichloro-1H-indole.

Caption: Workflow for the Boc protection of 5,6-dichloro-1H-indole.

References

- 1. benchchem.com [benchchem.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]